Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

Descripción general

Descripción

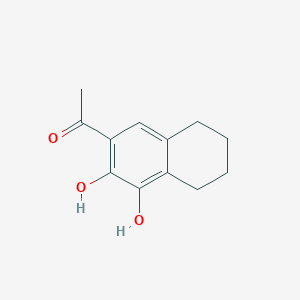

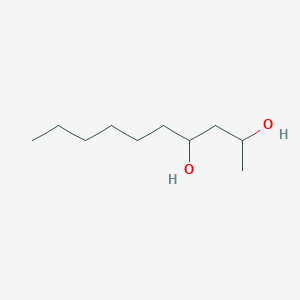

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and have been utilized in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of key intermediates through intramolecular cyclization. For instance, ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate can undergo intramolecular cyclization to form diethyl 4-hydroxyquinoline-2,3-dicarboxylate, which shares a similar quinoline core structure with the compound of interest . Another related synthesis involves the cyclocondensation of isatoic anhydride with ethyl acetoacetate to prepare ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives . These methods highlight the versatility of quinoline synthesis, which can be tailored to introduce various substituents at different positions on the quinoline ring system.

Molecular Structure Analysis

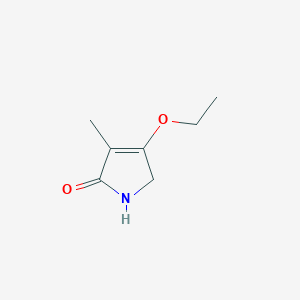

The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. Substituents on the quinoline core, such as ethoxy and hydroxy groups, can influence the chemical behavior and biological activity of these compounds. The position of these substituents is crucial for the resulting properties of the molecule. For example, the presence of a hydroxy group at the 4-position is a common feature in some biologically active quinolines .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including cyclization, oxidation, and substitution. The photochemistry of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates, for example, leads to the formation of cycloprop[b]indoles upon irradiation . Additionally, the reaction of ethyl 1-alkyl-substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride can result in chlorination and dealkylation . These reactions demonstrate the reactivity of the quinoline ring and the potential for further chemical modification.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can affect the compound's acidity, basicity, and overall reactivity. For instance, the ethoxy group is an electron-donating substituent that can impact the electron density of the quinoline ring, potentially modifying its reactivity in chemical reactions . The hydroxy group, on the other hand, can engage in hydrogen bonding, which may influence the compound's solubility and boiling point .

Aplicaciones Científicas De Investigación

Synthesis and Applications in Veterinary Medicine

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, a derivative of quinoline, has been studied for its applications in veterinary medicine. Filer, Hiscock, and Parnell (1969) conducted a study on the absorption and elimination of decoquinate, a closely related compound (ethyl 6-n-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate), in broiler chickens. They found that the residues of decoquinate in various tissues like liver, kidney, and muscle were less than 1.0 ppm, indicating its relatively safe profile in food-producing animals (Filer, Hiscock, & Parnell, 1969).

Anticoccidial Activity

A series of novel ethyl 6-substitutedbenzyloxy-7-alkoxy-4-hydroxyquinoline-3-carboxylates, structurally related to ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, were synthesized by Zou et al. (2009). These compounds demonstrated significant anticoccidial activities against Eimeria tenella in chicken feed, highlighting their potential as anticoccidial agents (Zou et al., 2009).

Synthesis and Antimicrobial Properties

Research has also focused on the synthesis of various derivatives of ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate for potential use as antimicrobial agents. Abdel-Mohsen (2014) described the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate, which exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi (Abdel-Mohsen, 2014).

Anti-Hepatitis B Virus Activity

A study by Liu et al. (2008) on non-nucleoside ethyl 6-hydroxyquinoline-3-carboxylate derivatives demonstrated that most compounds inhibited the expression of viral antigens HBsAg or HBeAg at low concentration, with some showing excellent intracellular inhibitory activity towards the replication of HBV DNA (Liu et al., 2008).

Propiedades

IUPAC Name |

ethyl 6-ethoxy-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-18-9-5-6-12-10(7-9)13(16)11(8-15-12)14(17)19-4-2/h5-8H,3-4H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMLESWGGIPUTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352223 | |

| Record name | ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate | |

CAS RN |

303121-08-6 | |

| Record name | ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,3-difluoro-4-(trifluoromethyl)phenyl]acetic Acid](/img/structure/B3031318.png)